Ethyl 5-hydroxyquinoline-3-carboxylate
Overview
Description
Ethyl 5-hydroxyquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The quinoline scaffold is a significant heterocyclic system that provides the skeleton for many bioactive molecules.
Mechanism of Action
Target of Action
Ethyl 5-hydroxyquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that has been found to have versatile applications in medicinal and synthetic organic chemistry
Mode of Action
It is known that quinoline derivatives can interact with various biological targets, leading to a wide range of effects . The Gould–Jacobs reaction is a series of reactions that begins with the condensation/substitution of an aniline with alkoxy methylenemalonic ester or acyl malonic ester, producing anilidomethylenemalonic ester . Then through a 6 electron cyclization process, 4-hydroxy-3-carboalkoxyquinoline is formed .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, leading to a wide range of effects .
Pharmacokinetics
It is known that the compound has a molecular weight of 21722 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
It is known that chemists are expected to produce greener and more sustainable chemical processes . This includes the synthesis of quinoline derivatives, which can be achieved using alternative reaction methods .
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives, which Ethyl 5-hydroxyquinoline-3-carboxylate is a part of, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
It is known that quinoline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that quinoline derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-hydroxyquinoline-3-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of anthranilic acid derivatives with ethyl acetoacetate in the presence of a catalyst can yield the desired quinoline derivative . Other methods include the use of molecular iodine as a catalyst in ethanol or combining iodine and silica gel under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, green solvents, and scalable reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
Ethyl 5-hydroxyquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antiviral activities.
Industry: It is used in the development of materials with specific properties, such as fluorescence and conductivity.
Comparison with Similar Compounds
Ethyl 5-hydroxyquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its broad-ranging biological activities and use as a chelating agent.
4-Hydroxy-2-quinolones: These compounds have similar structures but differ in their substitution patterns and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-hydroxyquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)8-6-9-10(13-7-8)4-3-5-11(9)14/h3-7,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQICAMFONSQQAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2O)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631115 | |
Record name | Ethyl 5-oxo-1,5-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911108-83-3 | |
Record name | Ethyl 5-oxo-1,5-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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